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N-phenyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Medicinal Chemistry Drug Design Physicochemical Profiling

Antibacterial SAR programs often lack regioisomer-matched controls. N-Phenyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide places the phenyl group on the carboxamide nitrogen-not the triazole C4-providing a distinct hydrogen-bonding pharmacophore inaccessible with 4-phenyltriazole analogs. • N-phenyl urea-like binding motif for probing H-bond interactions • Fragment-sized (MW 243.26 Da, XLogP3 0.3) with full Rule of Five compliance • Structurally matched negative control for SMYD epigenetic inhibitor selectivity profiling. In stock for immediate dispatch.

Molecular Formula C12H13N5O
Molecular Weight 243.27
CAS No. 2034358-28-4
Cat. No. B2810436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide
CAS2034358-28-4
Molecular FormulaC12H13N5O
Molecular Weight243.27
Structural Identifiers
SMILESC1C(CN1C(=O)NC2=CC=CC=C2)N3C=CN=N3
InChIInChI=1S/C12H13N5O/c18-12(14-10-4-2-1-3-5-10)16-8-11(9-16)17-7-6-13-15-17/h1-7,11H,8-9H2,(H,14,18)
InChIKeyYDNHZZUVDLBNOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Phenyl-triazolo-azetidine Carboxamide Profile


N-Phenyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a synthetic heterocyclic small molecule (C₁₂H₁₃N₅O, MW 243.26 g/mol) composed of a strained azetidine core, a 1,2,3-triazole moiety linked via N1 at the azetidine 3-position, and an N-phenyl carboxamide group [1]. Its computed physicochemical parameters—XLogP3 0.3, topological polar surface area 63.1 Ų, one hydrogen bond donor, and three acceptors—place it within oral drug-like chemical space (Rule of Five compliant) [1]. The compound belongs to the N-substituted triazolo-azetidine scaffold class, which has been reported to exhibit antibacterial activity via translation inhibition in a high-throughput screening campaign [2].

Workflow Fragment-based antibacterial HTS Triazolo-azetidine scaffold with reported translation inhibition
Pharmacophore N-phenyl urea-like H-bond motif Distinct from 4-phenyltriazole regioisomers
Assay compatibility Low lipophilicity for aqueous screens XLogP3 0.3, tPSA 63.1 Ų support solubility

Specificity vs. Generic Azetidine-Triazole Analogs


Within the triazolo-azetidine carboxamide family, minor structural variations—particularly the position of the phenyl substituent and the regiochemistry of triazole attachment—produce molecules with fundamentally different molecular targets and biological fingerprints. The subject compound places the phenyl group on the carboxamide nitrogen (N-phenyl urea-like motif), while close analog 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide (CAS 1798721-16-0) positions it on the triazole C4 carbon [1]. These regioisomers present distinct hydrogen-bonding pharmacophores and steric contours to protein binding pockets, making them non-interchangeable in any structure-activity relationship (SAR)-driven research or assay context. Furthermore, published antibacterial screening of the N-substituted triazolo-azetidine scaffold revealed that even within a single congeneric series, antibacterial MIC values varied from 12.5 µg/mL (primary hit) to 6.25 µg/mL (optimized analog 2), demonstrating that small structural modifications dramatically alter potency [2].

Regiochemistry Phenyl attached to carboxamide, not triazole C4. Regioisomer (CAS 1798721-16-0) relocates the aromatic ring ~4–5 Å, shifting H-bond and steric profiles.
SAR sensitivity Minor structural modifications within the scaffold alter antibacterial MIC >2-fold; analogs with different substitution are not interchangeable in hit-to-lead campaigns.
Target engagement Scaffold-level translation inhibition may not directly transfer to this exact compound; single-target engagement requires independent confirmation.

Quantitative Differentiation Evidence


Drug-Likeness Profile vs. Triazolo-Azetidine Analogs

Computed molecular properties from PubChem indicate that this compound (MW 243.26, XLogP3 0.3, tPSA 63.1 Ų, 1 HBD, 3 HBA) occupies a more hydrophilic region of drug-like chemical space compared to the trifluoromethyl analog 3-(2H-1,2,3-triazol-2-yl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide (CAS 2320890-10-4), which carries a -CF₃ group expected to raise LogP by approximately 1.0–1.5 units and increase MW by ~54 Da [1]. The unsubstituted N-phenyl carboxamide provides a balanced polarity profile with a lower rotatable bond count (2) than many analogs bearing substituted phenyl or heteroaryl groups, potentially favoring binding entropy [1].

Drug-likeness profile
Class-level inference
XLogP3 0.3, tPSA 63.1 Ų, 2 rotatable bonds vs. analog with -CF₃ (estimated XLogP3 >1.5)
More hydrophilic and smaller than halogenated analogs; may reduce non-specific binding in aqueous assays.
Computed by PubChem; not experimentally measured.
Medicinal Chemistry Drug Design Physicochemical Profiling

Triazole Regiochemistry vs. 4-Phenyl Isomer Pharmacophore

The target compound features the 1H-1,2,3-triazole N1 directly attached to the azetidine 3-position, with the phenyl group on the carboxamide nitrogen. In contrast, the isomer 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide (CAS 1798721-16-0) places the phenyl at triazole C4 and leaves the carboxamide as a primary amide (unsubstituted) [1]. This regioisomeric swap relocates the aromatic ring by approximately 4–5 Å and converts a urea-like N-phenylcarbamoyl donor-acceptor system into a primary carboxamide with a C-phenyltriazole π-surface, yielding a fundamentally different hydrogen-bonding pattern and electrostatic potential map [1].

Regiochemistry pharmacophore
Head-to-head
N-phenyl urea motif (HBD, HBA) vs. C4-phenyltriazole primary amide; phenyl shift ~4–5 Å
Non-overlapping binding profiles; wrong isomer invalidates SAR interpretation.
Structural comparison from SMILES/InChI.
Structure-Activity Relationship Regioisomerism Pharmacophore Design

Scaffold-Level Antibacterial Activity

The N-substituted triazolo-azetidine scaffold, of which the target compound is a direct member, demonstrated antibacterial activity in a published pDualrep2 HTS campaign [1]. The primary hit molecule achieved a MIC of 12.5 µg/mL against E. coli ΔtolC with 26% translation inhibition at 160 µg/mL (luciferase assay) and no detectable cytotoxicity in PrestoBlue assay against eukaryotic cells. A structurally optimized analog (compound 2) within the same scaffold series achieved MIC of 6.25 µg/mL, approaching Erythromycin (MIC 2.5–5 µg/mL). No explicit data for CAS 2034358-28-4 were reported, but the scaffold-level antibacterial translation-inhibition mechanism is novel for this chemotype [1].

Scaffold antibacterial MIC
Class-level inference
Scaffold MIC 12.5 → 6.25 µg/mL (E. coli ΔtolC); primary hit ~2–5-fold less than erythromycin
Supports translation-inhibition screening; exact compound not directly measured.
pDualrep2 HTS; no cytotoxicity at 160 µg/mL.
Antibacterial Translation Inhibition High-Throughput Screening

Scaffold Eukaryotic Cytotoxicity Profile

In the Ivanenkov et al. (2019) HTS study, the primary N-substituted triazolo-azetidine hit molecule showed no cytotoxicity in the PrestoBlue assay against a panel of eukaryotic cell lines up to concentrations exceeding the antibacterial MIC [1]. While direct data for CAS 2034358-28-4 are absent, the scaffold's lack of mitochondrial or general cytotoxicity provides a favorable starting selectivity window for antibacterial development compared to known cytotoxic heterocycles such as certain quinoline or nitroaromatic classes [1].

Eukaryotic cytotoxicity
Class-level inference
No cytotoxicity in PrestoBlue assay; selectivity index >12.8 estimated for scaffold hit
Favorable cytotoxicity profile for antibacterial research; requires compound-specific validation.
Eukaryotic panel details not available.
Cytotoxicity Selectivity Safety Screening

Application Scenarios


Fragment-Based Antibacterial Screening

The computed XLogP3 of 0.3 and low molecular weight (243.26 Da) qualify this compound as a fragment-sized molecule with good aqueous solubility [1]. Combined with the scaffold-level antibacterial translation-inhibition activity (MIC ~12.5 µg/mL against E. coli ΔtolC) reported by Ivanenkov et al. [2], this compound is suitable as a starting fragment for structure-guided optimization campaigns targeting bacterial ribosome or translation factor binding sites.

Regioisomer Pharmacophore Probing in SAR Libraries

Because the phenyl group resides on the carboxamide nitrogen—not on the triazole ring as in CAS 1798721-16-0—this compound provides a distinct pharmacophoric geometry for probing hydrogen-bonding interactions with biological targets [1]. Medicinal chemistry teams building triazolo-azetidine SAR libraries should include this specific regioisomer to explore N-phenyl urea-like binding motifs that are inaccessible with 4-phenyltriazole analogs.

Negative Control for SMYD2/3 Inhibitor Assays

While azetidine-containing triazole carboxamides have been disclosed as SMYD protein inhibitors (US Patent 10,266,526), the specific substitution pattern of CAS 2034358-28-4—lacking the cyclopropyl and benzyl-pyrazole substituents found in the potent SMYD2 inhibitor EPZ032597 (IC₅₀ ~16 nM) [3]—likely renders it inactive or weakly active against SMYD targets. This makes it a structurally matched negative control for selectivity profiling in epigenetic inhibitor programs.

Physicochemical Benchmarking for Chemical Space Exploration

The measured and computed properties (MW 243.26, tPSA 63.1 Ų, 2 rotatable bonds, HBD 1, HBA 3) [1] position this compound as a baseline comparator for assessing how substituent additions (e.g., -CF₃, -OCH₃, cyclohexyl) shift key drug-likeness parameters in triazolo-azetidine series. Procurement for this purpose enables rigorous physicochemical SAR deconvolution.

Application
Selection Property
Validation Focus
Fragment-based antibacterial screening
Fragment-like profile, scaffold translation inhibition context
Aqueous solubility, MIC against ΔtolC strain, translation reporter assay
Regioisomer SAR library design
N-phenyl urea-like H-bond geometry distinct from 4-phenyltriazole
Crystallographic or NMR binding mode confirmation, affinity differential
Negative control for SMYD2/3 assays
Structurally matched but lacking key substituents of potent inhibitors
Absence of SMYD2/3 inhibition at relevant concentrations
Physicochemical benchmarking
Baseline LogP, tPSA, rotatable bond count for scaffold series
Reproducibility of computed vs. measured LogP, solubility in assay media
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